1-((Dibutylamino)methyl)cyclopentan-1-ol
Description
1-((Dibutylamino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a dibutylamino-methyl substituent.
Properties
Molecular Formula |
C14H29NO |
|---|---|
Molecular Weight |
227.39 g/mol |
IUPAC Name |
1-[(dibutylamino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-14(16)9-7-8-10-14/h16H,3-13H2,1-2H3 |
InChI Key |
QLCSQXDWVMINHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dibutylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-((Dibutylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the dibutylamino group.
Scientific Research Applications
1-((Dibutylamino)methyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Dibutylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dibutylamino group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among cyclopentanol derivatives:
Key Observations :
- Lipophilicity: The dibutylamino group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to derivatives with smaller alkyl or aromatic substituents (e.g., methylamino: logP ~1.2; benzylamino: logP ~2.1). This property may enhance blood-brain barrier penetration in drug candidates .
- Reactivity: Derivatives with imino groups (e.g., 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol) participate in ketamine-related synthesis pathways, while ethynyl-substituted analogs (e.g., 1-Ethynylcyclopentan-1-ol) undergo photocycloadditions for cyclobutane formation .
- Biological Activity: The 1-(1-Aminobutan-2-yl) derivative demonstrates versatility in pharmaceutical applications, likely due to its primary amine group enabling salt formation or covalent binding .
Spectroscopic Characterization
- NMR: Cyclopentanol derivatives exhibit distinct ¹H NMR signals for hydroxyl protons (δ 1.5–2.5 ppm) and substituent-specific shifts (e.g., benzylamino protons at δ 7.3 ppm ).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights, as seen in 1-Ethynylcyclopentan-1-ol (m/z 110.16) .
Biological Activity
1-((Dibutylamino)methyl)cyclopentan-1-ol is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound 1-((Dibutylamino)methyl)cyclopentan-1-ol features a cyclopentane ring with a dibutylamino group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 227.37 g/mol. The presence of the dibutylamino group enhances its solubility and reactivity, allowing for significant interactions with biological targets.
The biological activity of 1-((Dibutylamino)methyl)cyclopentan-1-ol can be attributed to several key mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.
- Receptor Interaction : The dibutylamino group may interact with specific receptors or enzymes, modulating their activity and leading to diverse biological effects, such as anti-inflammatory or analgesic properties.
Biological Activity
Research indicates that 1-((Dibutylamino)methyl)cyclopentan-1-ol exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the field of infectious diseases. Its ability to inhibit bacterial growth has been documented in various assays.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of 1-((Dibutylamino)methyl)cyclopentan-1-ol on different cancer cell lines. These studies revealed that the compound can induce apoptosis in certain types of cancer cells, suggesting potential applications in cancer therapy .
Neuroprotective Effects
Preliminary research suggests that this compound may exhibit neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Comparative Studies
To understand the unique properties of 1-((Dibutylamino)methyl)cyclopentan-1-ol, it is essential to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Methylcyclopentanol | Lacks dibutylamino group | Limited antimicrobial activity | |
| Cyclopentanol | Simpler structure | Minimal biological activity | |
| Propranolol | Beta-blocker | Well-studied cardiovascular effects |
The presence of the dibutylamino group in 1-((Dibutylamino)methyl)cyclopentan-1-ol imparts distinct chemical and biological properties compared to these similar compounds. This substitution enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 1-((Dibutylamino)methyl)cyclopentan-1-ol:
- Cancer Research : In a study involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .
- Neurodegenerative Disease Models : Experimental models of neurodegeneration demonstrated that administration of 1-((Dibutylamino)methyl)cyclopentan-1-ol reduced markers of oxidative stress and inflammation, suggesting a protective effect against neuronal damage .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-((Dibutylamino)methyl)cyclopentan-1-ol, and how do reaction conditions influence yield optimization?
- Methodology :
- Reductive Amination : React cyclopentanone derivatives (e.g., 1-nitromethylcyclopentan-1-ol) with dibutylamine using reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Adjust solvent polarity (e.g., ethanol vs. THF) to enhance solubility of bulky dibutylamine .
- Substitution Reactions : Replace leaving groups (e.g., nitro, halogen) on cyclopentanol derivatives with dibutylamine under nucleophilic conditions. Elevated temperatures (60–80°C) may improve reaction rates but risk side reactions .
- Yield Optimization :
- Steric hindrance from the dibutyl group reduces reaction efficiency. Use excess amine (1.5–2.0 equivalents) and prolonged reaction times (24–48 hrs) to drive completion .
- Example Data :
| Precursor | Amine | Yield (%) | Conditions |
|---|---|---|---|
| 1-Nitromethylcyclopentanol | Dibutylamine | 65–72 | NaBH₄, EtOH, 25°C |
| 1-Chloromethylcyclopentanol | Dibutylamine | 58–63 | K₂CO₃, DMF, 80°C |
Q. How can researchers validate the structural identity of 1-((Dibutylamino)methyl)cyclopentan-1-ol using spectroscopic techniques?
- Characterization Workflow :
- ¹H/¹³C NMR : Identify cyclopentanol protons (δ 1.5–2.5 ppm) and dibutylamino groups (δ 0.8–1.4 ppm for CH₃/CH₂; δ 2.5–3.0 ppm for N-CH₂). Compare with analogs like 2-(methylamino)cyclopentan-1-ol .
- IR Spectroscopy : Confirm hydroxyl (O-H stretch, ~3300 cm⁻¹) and tertiary amine (C-N stretch, ~1200 cm⁻¹) groups .
- Mass Spectrometry : Molecular ion peak at m/z 229 (C₁₄H₂₇NO) and fragmentation patterns for cyclopentanol backbone .
Q. What purification strategies are effective for isolating 1-((Dibutylamino)methyl)cyclopentan-1-ol from reaction mixtures?
- Chromatography : Use silica gel column chromatography with gradient elution (hexane:ethyl acetate, 8:2 → 6:4) to separate polar byproducts.
- Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .
Advanced Research Questions
Q. How does steric hindrance from the dibutylamino group influence the compound’s reactivity in nucleophilic substitutions compared to smaller amines?
- Mechanistic Insights :
- Bulkier amines reduce nucleophilicity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures. Computational studies (DFT) show higher activation energy for dibutylamine vs. methylamine in SN2 reactions .
- Experimental Comparison :
| Amine | Reaction Rate (k, s⁻¹) | Solvent |
|---|---|---|
| Dibutylamine | 0.0021 | DMF |
| Methylamine | 0.0156 | Ethanol |
Q. What computational approaches predict the biological interactions of 1-((Dibutylamino)methyl)cyclopentan-1-ol with enzyme targets?
- Methods :
- Molecular Docking : Simulate binding to cytochrome P450 enzymes or kinases using AutoDock Vina. Compare with analogs like 1-(aminomethyl)cyclopentanol to assess steric effects .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Key interactions include hydrogen bonding with hydroxyl groups and hydrophobic contacts with dibutyl chains .
Q. How do physicochemical properties (e.g., logP, solubility) of this compound compare to structural analogs, and what implications arise for drug design?
- Property Analysis :
- logP : Estimated at 3.2 (vs. 1.8 for 1-(aminomethyl)cyclopentanol), indicating higher lipophilicity due to dibutyl groups.
- Solubility : Poor aqueous solubility (<1 mg/mL); use co-solvents (DMSO) for in vitro assays .
- Design Implications : Enhanced membrane permeability but potential toxicity from lipophilicity. Balance via prodrug strategies or structural modifications .
Data Contradiction Analysis
Q. Why do reported yields for similar amine-substituted cyclopentanols vary significantly across studies?
- Key Factors :
- Reagent Purity : Impurities in dibutylamine (e.g., moisture) reduce effective concentration.
- Workup Methods : Incomplete extraction (e.g., pH adjustments) leads to product loss.
- Example : Nitro-to-amine reductions yield 59–92% for 1-(aminomethyl)cyclopentanol, depending on reductant choice (NaBH₄ vs. H₂/Pd-C) .
Safety and Handling Guidelines
Q. What safety protocols are recommended for handling 1-((Dibutylamino)methyl)cyclopentan-1-ol in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
